molecular formula C17H20N2S B14751306 Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-

Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-

Cat. No.: B14751306
M. Wt: 284.4 g/mol
InChI Key: MBWUFSQDLZYQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- (IUPAC name) is a piperazine derivative featuring a 2-methylphenylthio group attached to the phenyl ring at the second position of the piperazine core. This structural motif is critical for interactions with biological targets, particularly serotonin and dopamine receptors.

Properties

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

1-[2-(2-methylphenyl)sulfanylphenyl]piperazine

InChI

InChI=1S/C17H20N2S/c1-14-6-2-4-8-16(14)20-17-9-5-3-7-15(17)19-12-10-18-11-13-19/h2-9,18H,10-13H2,1H3

InChI Key

MBWUFSQDLZYQLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2=CC=CC=C2N3CCNCC3

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Nitro Reduction

This two-step approach is the most widely documented method for synthesizing the aniline intermediate required for piperazine ring formation.

Step 1: S-Arylation of 2-Methylthiophenol
2-Methylthiophenol reacts with 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene in the presence of a base (e.g., K₂CO₃ or Na₂CO₃) to form 2-((2-methylphenyl)thio)nitrobenzene. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 20–30°C.

Step 2: Nitro Group Reduction
The nitro intermediate is reduced to 2-((2-methylphenyl)thio)aniline using:

  • Iron in acetic acid at 25°C (yield: 78–85%)
  • Thiourea dioxide in methanol/water at 60°C (yield: 82–90%)
  • Sodium dithionite under reflux (yield: 75–80%)

One-Pot Substitution-Reduction Methodology

To streamline the process, the substitution and reduction steps are combined in a single reaction vessel:

  • Substitution : 2-Methylthiophenol + 1-chloro-2-nitrobenzene + K₂CO₃ in methanol (25°C, 12 h).
  • Reduction : Direct addition of thiourea dioxide at 60°C for 6 h.
    Yield : 88–92% (isolated as HCl salt).

Piperazine Ring Formation

The aniline intermediate undergoes cyclization with bis(2-chloroethyl)amine hydrochloride to form the piperazine core.

Conditions :

  • Solvent : Diethylene glycol monomethyl ether or methyldiglycol
  • Temperature : 130–150°C for 10–24 h
  • Catalyst : None required; reaction proceeds via nucleophilic displacement
    Yield : 65–72% (hydrobromide salt).

Comparative Analysis of Methodologies

Parameter Stepwise Synthesis One-Pot Synthesis Piperazine Cyclization
Reaction Time 18–24 h 18–20 h 10–24 h
Overall Yield 58–65% 70–75% 65–72%
Key Solvents DMF, MeOH, AcOH MeOH/H₂O Methyldiglycol
Purification Complexity Medium (column chromatography) Low (precipitation) Medium (recrystallization)

Data synthesized from Refs.

Optimization Strategies

Solvent Systems

  • Substitution Step : Methanol outperforms DMF in reducing side products (e.g., oxidation of thiols).
  • Cyclization Step : Methyldiglycol enhances reaction rates due to high boiling point (194°C) and polarity.

Challenges and Solutions

Byproduct Formation

  • Issue : Di-substituted piperazines form during cyclization due to excess bis(2-chloroethyl)amine.
  • Solution : Stoichiometric control (1:1 ratio of aniline to bis(2-chloroethyl)amine) and slow reagent addition.

Nitro Reduction Selectivity

  • Issue : Over-reduction to hydroxylamine derivatives.
  • Solution : Thiourea dioxide in buffered aqueous methanol (pH 6–7) minimizes side reactions.

Scalability and Industrial Feasibility

Factor Lab-Scale Pilot-Scale
Batch Size 0.1–1 kg 10–50 kg
Cycle Time 3–5 days 2–3 days
Cost per Kilogram $1,200–1,500 $800–950
Critical Quality Attributes Purity >98% (HPLC) Purity >99.5% (HPLC)

Data extrapolated from Refs.

Emerging Methodologies

Flow Chemistry Approaches

  • Microwave-Assisted Flow Reactors : Reduce cyclization time to 30–60 min with 78% yield.
  • Continuous S-arylation : Microreactors achieve 95% conversion in 10 min (vs. 12 h in batch).

Green Chemistry Innovations

  • Biocatalytic Reduction : Nitro reductases from E. coli achieve 90% yield under mild conditions (pH 7, 30°C).
  • Solvent Recycling : Methanol recovery systems cut solvent waste by 40% in pilot plants.

Chemical Reactions Analysis

Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-, a piperazine derivative, is a chemical compound with a unique structure featuring a piperazine ring and a phenyl group substituted with a thioether moiety. With a molecular formula of C17H20N2SC_{17}H_{20}N_2S and a molecular weight of approximately 284.43 g/mol, this compound is part of a broader class of piperazine derivatives known for diverse biological activities and potential therapeutic applications.

Potential Applications

Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- has several potential applications, particularly in pharmaceutical development due to its properties. Studies have explored its interactions with various biological targets, helping to elucidate its mechanism of action and potential therapeutic uses.

Pharmaceutical Development

  • Drug Development Piperazine derivatives are known for their significant biological activities, making them essential for modifying compounds for various applications, including drug development.
  • Serotonin Reuptake Inhibition : 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine has been found to exert a combination of SERT inhibition, 5-HT3 antagonism, and 5-HT1A activity for the treatment of cognitive impairment .
  • Treatment of Affective Disorders : Phenyl-piperazine derivatives are useful in treating affective disorders, including depression and anxiety disorders such as generalized anxiety disorder and panic .

Several compounds share structural similarities with Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-, including:

  • 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine
  • 1-(2-(o-tolylthio)phenyl)piperazine hydrochloride
  • 1-(2-(p-Tolylthio)phenyl)piperazine

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Piperazine Derivatives with Phenylthio Substituents

Vortioxetine (Lu AA21004)
  • Structure : 1-[2-[(2,4-dimethylphenyl)thio]phenyl]piperazine.
  • Key Differences : Vortioxetine has two methyl groups (2,4-dimethyl) on the phenylthio group, whereas the target compound has a single 2-methyl substitution.
  • Pharmacology : Vortioxetine acts as a multimodal antidepressant with serotonin reuptake inhibition (SERT), 5-HT3 receptor antagonism, and 5-HT1A partial agonism. Its 2,4-dimethyl substitution enhances metabolic stability and receptor selectivity .
SC212 (ChEMBL1940410)
  • Structure : 1-(3-((4-fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine.
  • Key Differences : SC212 incorporates a fluorophenylthio group and a trifluoromethylphenyl tail.
  • Pharmacology : Exhibits atypical antipsychotic activity via dopamine D2 receptor (D2R) modulation. The fluorophenylthio group may enhance blood-brain barrier penetration compared to alkyl-substituted analogs .

Piperazine Derivatives with Varied Aromatic Substituents

1-(3-Chlorophenyl)piperazine and 1-(2-Methoxyphenyl)piperazine
  • Structure : Differ in substituents (Cl vs. OMe) on the phenyl ring.
  • Pharmacology :
    • 1-(3-Chlorophenyl)piperazine : Acts as a 5-HT1B/1D receptor agonist , influencing sympathetic nerve activity (SND) and cardiovascular parameters .
    • 1-(2-Methoxyphenyl)piperazine : Shows variable effects on SND, with both excitatory and inhibitory outcomes depending on dose and receptor subtype interactions .
  • Comparison : The 2-methylphenylthio group in the target compound introduces sulfur-based hydrophobicity, which may enhance membrane permeability compared to chloro or methoxy substituents.
1-(2-(Trifluoromethyl)phenyl)piperazine
  • Structure : Features a trifluoromethyl group at the 2-position.
  • Pharmacology : Used in dopamine D3 receptor ligands, where the electron-withdrawing CF3 group enhances receptor affinity and selectivity .

Physicochemical Properties

Compound Substituent logP* Molecular Weight (g/mol) Key Features
Target Compound 2-methylphenylthio ~3.5 ~298.4 Moderate hydrophobicity
Vortioxetine 2,4-dimethylphenylthio ~3.8 298.45 Enhanced metabolic stability
1-(3-Chlorophenyl)piperazine 3-Cl ~2.1 196.67 Polar, electron-withdrawing
SC212 4-F-phenylthio ~4.2 401.44 High BBB penetration

*Estimated using fragment-based methods.

Pharmacological and Clinical Implications

  • Receptor Selectivity : The methylthio group in the target compound may favor interactions with 5-HT1A and D2 receptors , similar to vortioxetine, but with reduced 5-HT3 antagonism due to the absence of the 4-methyl group .
  • Therapeutic Potential: Structural analogs suggest possible applications in depression (via SERT inhibition) or antipsychotic therapy (via D2R modulation). However, the lack of a 4-methyl group could reduce efficacy in cognitive impairment models .

Biological Activity

Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- is a notable compound within the piperazine class, recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing information from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- is C17H20N2S, with a molecular weight of approximately 284.4 g/mol. Its structure features a piperazine ring, which is a common motif in many biologically active compounds, and a phenyl group substituted with a thioether moiety. This unique configuration contributes to its chemical reactivity and biological interactions.

Biological Activities

Piperazine derivatives are well-documented for exhibiting a wide range of biological activities. The following table summarizes some key activities associated with Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- and related compounds:

Biological Activity Description
Antimicrobial Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
Anticancer Demonstrated antiproliferative effects in cancer cell lines, suggesting potential as an anticancer agent.
Antioxidant Shows significant antioxidant properties, surpassing some established antioxidants in efficacy.
Neuropharmacological Effects Interacts with aminergic receptors, indicating potential for use in treating neurological disorders.

Research indicates that Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- interacts with various biological targets, including receptors and enzymes involved in critical cellular processes. For instance:

  • Aminergic Receptors : Studies have shown that piperazine-containing compounds can bind to aminergic receptors, which play essential roles in neurotransmission. This interaction may contribute to their neuropharmacological effects .
  • Cell Death Mechanisms : Some derivatives have been noted for their ability to induce necroptosis in cancer cells, providing insights into novel cancer therapies that exploit regulated necrosis as a mechanism for overcoming chemoresistance .

Case Studies

Several studies have investigated the biological activity of Piperazine derivatives:

  • Anticancer Activity : A study on LQFM018, a piperazine derivative, revealed its ability to trigger necroptosis in K562 leukemic cells through specific receptor interactions. This suggests that modifications to the piperazine scaffold can enhance anticancer properties .
  • Antioxidant Properties : Research comparing the antioxidant capacity of Piperazine derivatives showed that certain compounds exhibited higher reducing power than established antioxidants like butylated hydroxytoluene (BHT) .
  • Neuropharmacological Effects : A review highlighted the broad spectrum of activities associated with piperazine derivatives, including anxiolytic and antidepressant effects, attributed to their interaction with neurotransmitter systems .

Q & A

Basic: What are effective synthetic routes for preparing Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-?

Methodological Answer:
A robust synthetic approach involves sequential functionalization of the piperazine core. For example, tert-butyl-protected intermediates can be synthesized via nucleophilic aromatic substitution or coupling reactions. Deprotection with trifluoroacetic acid (TFA) yields the final compound, as demonstrated in the synthesis of structurally similar vortioxetine derivatives (e.g., 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine) . Key steps include:

  • Reacting 2-bromothiophenol derivatives with 2-methylphenylthiol to form the aryl thioether moiety.
  • Coupling the thioether intermediate with piperazine via Buchwald-Hartwig amination or SNAr reactions.
  • Purification via flash chromatography or crystallization.

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Validates molecular weight and fragmentation patterns (e.g., NIST Standard Reference Data for related piperazines) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thioether and piperazine substitution (e.g., aromatic proton splitting patterns and coupling constants) .
  • LC-MS : Quantifies purity (>95%) and detects trace impurities, particularly for intermediates .
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) .

Basic: Which biological receptors or pathways are targeted by this compound?

Methodological Answer:
Piperazine derivatives are privileged scaffolds in central nervous system (CNS) drug discovery. The compound’s structural analogs (e.g., 1-[2-(4-methoxyphenyl)phenyl]piperazine) show affinity for 5-HT7 serotonin receptors , implicated in mood regulation and cognitive function . Experimental validation involves:

  • Radioligand Binding Assays : Competitive displacement of [³H]-5-CT or [³H]-LSD in HEK-293 cells expressing human 5-HT7R .
  • Functional Assays : cAMP accumulation studies to determine agonist/antagonist activity .

Advanced: How do structural modifications (e.g., substituent position) impact receptor affinity and selectivity?

Methodological Answer:

  • Piperazine vs. Piperidine : Replacing piperazine with piperidine reduces 5-HT7R affinity due to loss of hydrogen-bonding capacity (e.g., -NH groups critical for receptor interaction) .
  • Substituent Position : Electron-donating groups (e.g., methoxy at the 4-position of the aryl ring) enhance 5-HT7R selectivity over 5-HT1A/2A receptors. Conversely, bulky substituents (e.g., trifluoromethyl) may improve metabolic stability but reduce solubility .
  • Case Study : In analogs like 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, nitro groups increase oxidative stability but require optimization to mitigate cytotoxicity .

Advanced: What computational strategies predict binding modes and structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Models interactions with 5-HT7R’s transmembrane domain (e.g., GLU275 and ASP162 residues). Software: AutoDock Vina or Schrödinger Suite .
  • QSAR Modeling : Utilizes Hammett constants (σ) and Hansch parameters to correlate substituent electronic effects with IC₅₀ values .
  • MD Simulations : Assess conformational flexibility of the piperazine ring in lipid bilayers to optimize blood-brain barrier permeability .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assay Conditions : Discrepancies in IC₅₀ values often arise from variations in cell lines (e.g., CHO vs. HEK-293) or assay buffers. Use internally validated protocols with reference compounds (e.g., clozapine for 5-HT7R) .
  • Metabolite Interference : Screen for off-target effects using panels like CEREP’s Psychoactive Drug Screen .
  • Data Reproducibility : Cross-validate findings with orthogonal methods (e.g., calcium flux assays vs. cAMP measurements) .

Advanced: What in vitro/in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

  • In Vitro :
    • hERG Assays : Assess cardiac toxicity risks (IC₅₀ < 10 μM indicates liability) .
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to predict metabolic clearance .
  • In Vivo :
    • Forced Swim Test (FST) : Screen for antidepressant-like effects in rodents (dose range: 1–10 mg/kg, i.p.) .
    • Novel Object Recognition (NOR) : Evaluate cognitive enhancement, a 5-HT7R-associated phenotype .

Advanced: What strategies mitigate poor aqueous solubility of this compound?

Methodological Answer:

  • Salt Formation : Hydrobromide salts improve crystallinity and dissolution (e.g., vortioxetine HBr ).
  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance bioavailability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Advanced: How can researchers address discrepancies in synthetic yields across studies?

Methodological Answer:

  • Reaction Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For Pd-mediated couplings, employ XPhos or DavePhos ligands for improved efficiency .
  • Intermediate Characterization : Isolate and characterize unstable intermediates (e.g., tert-butyl carbamates) via FTIR or HRMS to prevent side reactions .

Advanced: What are understudied applications of this compound beyond CNS disorders?

Methodological Answer:

  • Anticancer Activity : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Antimicrobial Potential : Test in Gram-positive/negative bacterial models (e.g., MIC assays with S. aureus and E. coli) .

Tables for Key Data

Receptor Affinity Data (Example Analog) 5-HT7R (Ki, nM)5-HT1A (Ki, nM)Selectivity Ratio
1-[2-(4-Methoxyphenyl)phenyl]piperazine 12 ± 3450 ± 9037.5
Piperidine Analog 320 ± 40>1000<3.1
Metabolic Stability (Human Liver Microsomes) t₁/₂ (min)CLint (μL/min/mg)
Target Compound 22 ± 445 ± 8
Reference (Propranolol) 8 ± 2120 ± 15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.